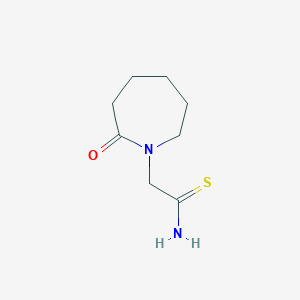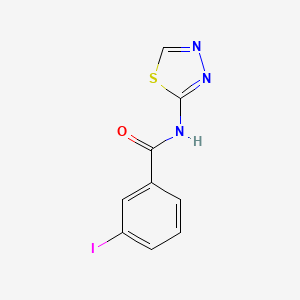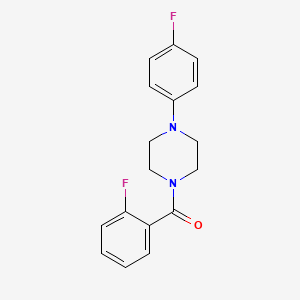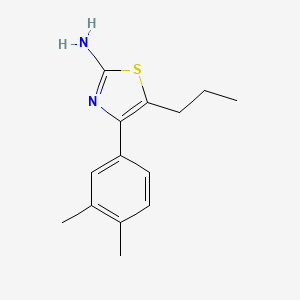
2-(2-oxo-1-azepanyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-1-azepanyl)ethanethioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AZT and is synthesized by a specific method that involves several steps. In
Mechanism of Action
The mechanism of action of AZT is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. AZT has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the replication of viruses and bacteria. AZT has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
AZT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of viruses and bacteria, which makes it a potential candidate for the treatment of viral and bacterial infections. AZT has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, AZT has been shown to have anticancer properties, which makes it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of AZT is its broad-spectrum activity against viruses, bacteria, and fungi. This makes it a potential candidate for the treatment of various infections. Additionally, AZT has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of AZT is its potential for resistance development. This is a common issue with antimicrobial agents, and it is important to monitor the development of resistance to AZT.
Future Directions
There are several future directions for research on AZT. One potential direction is the development of new derivatives of AZT that have improved activity against specific pathogens. Another potential direction is the investigation of the mechanism of action of AZT, which could lead to the development of new drugs that target similar pathways. Additionally, the use of AZT in combination with other drugs could be investigated to improve its efficacy. Finally, the potential use of AZT in the treatment of inflammatory diseases and cancer could be further explored.
Conclusion:
In conclusion, 2-(2-oxo-1-azepanyl)ethanethioamide is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to provide a high yield of pure AZT. AZT has been extensively studied for its potential use as an antimicrobial, anti-inflammatory, and anticancer agent. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, the potential for resistance development is a limitation that needs to be addressed. There are several future directions for research on AZT, including the development of new derivatives, investigation of the mechanism of action, and the use of AZT in combination with other drugs.
Synthesis Methods
The synthesis of 2-(2-oxo-1-azepanyl)ethanethioamide involves a series of steps. The first step is the preparation of 2-aminocaproic acid, which is then converted into 2-azepanone. The 2-azepanone is then treated with thioacetamide to form 2-(2-oxo-1-azepanyl)ethanethioamide. This synthesis method has been optimized to provide a high yield of pure AZT.
Scientific Research Applications
AZT has been extensively studied for its potential applications in various fields. It has been shown to have antiviral, antibacterial, and antifungal properties. AZT has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent. Additionally, AZT has been used as a precursor in the synthesis of other compounds.
properties
IUPAC Name |
2-(2-oxoazepan-1-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c9-7(12)6-10-5-3-1-2-4-8(10)11/h1-6H2,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEJXSIQSRIJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5738899.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5738900.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5738902.png)
![4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine](/img/structure/B5738903.png)
![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5738905.png)
![5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5738910.png)
![N-[2-(acetylamino)phenyl]-2-fluorobenzamide](/img/structure/B5738916.png)
![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5738923.png)

![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)